Butanoic acid, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, endo-
Butanoic acid, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, endo-
Bornyl butyrate, also known as fema 3907, belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other. Bornyl butyrate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, bornyl butyrate is primarily located in the membrane (predicted from logP) and cytoplasm. Bornyl butyrate has a herbal and woody taste.
Brand Name:
Vulcanchem
CAS No.:
13109-70-1
VCID:
VC0081285
InChI:
InChI=1S/C14H24O2/c1-5-6-12(15)16-11-9-10-7-8-14(11,4)13(10,2)3/h10-11H,5-9H2,1-4H3/t10-,11+,14+/m1/s1
SMILES:
CCCC(=O)OC1CC2CCC1(C2(C)C)C
Molecular Formula:
C14H24O2
Molecular Weight:
224.34 g/mol
Butanoic acid, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, endo-
CAS No.: 13109-70-1
Main Products
VCID: VC0081285
Molecular Formula: C14H24O2
Molecular Weight: 224.34 g/mol
CAS No. | 13109-70-1 |
---|---|
Product Name | Butanoic acid, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, endo- |
Molecular Formula | C14H24O2 |
Molecular Weight | 224.34 g/mol |
IUPAC Name | [(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] butanoate |
Standard InChI | InChI=1S/C14H24O2/c1-5-6-12(15)16-11-9-10-7-8-14(11,4)13(10,2)3/h10-11H,5-9H2,1-4H3/t10-,11+,14+/m1/s1 |
Standard InChIKey | VIPNQHBVIDJXJE-SUNKGSAMSA-N |
Isomeric SMILES | CCCC(=O)O[C@H]1C[C@H]2CC[C@@]1(C2(C)C)C |
SMILES | CCCC(=O)OC1CC2CCC1(C2(C)C)C |
Canonical SMILES | CCCC(=O)OC1CC2CCC1(C2(C)C)C |
Density | d18 0.97 0.981-0.991 |
Physical Description | Colourless liquid; Herbaceous aroma |
Description | Bornyl butyrate, also known as fema 3907, belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other. Bornyl butyrate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, bornyl butyrate is primarily located in the membrane (predicted from logP) and cytoplasm. Bornyl butyrate has a herbal and woody taste. |
Solubility | Soluble in oils; Slightly soluble in water Soluble (in ethanol) |
PubChem Compound | 21117226 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume